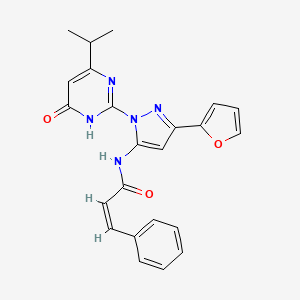

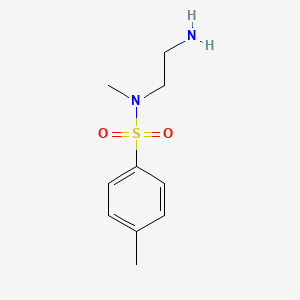

N-(2-aminoethyl)-N,4-dimethylbenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-aminoethyl)-N,4-dimethylbenzene-1-sulfonamide, also known as ADMA, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. ADMA is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. Inhibition of NOS by ADMA leads to a decrease in NO production, which has been implicated in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

Tautomeric Behavior Studies

Sulfonamide derivatives, including compounds similar to N-(2-aminoethyl)-N,4-dimethylbenzene-1-sulfonamide, have been extensively studied for their tautomeric behaviors, which are crucial in understanding their biological and pharmaceutical activities. The investigation of tautomeric forms using spectroscopic methods like Fourier Transform infrared and nuclear magnetic resonance spectroscopy provides insights into the molecular conformation and its implications on pharmaceutical efficacy (Erturk, Gumus, Dikmen, & Alver, 2016).

Role in Drug Design

The sulfonamide functional group is pivotal in medicinal chemistry, being a part of various drug molecules, including antibacterials. These compounds, derivatives of 4-aminobenzenesulfonamide, serve as tetrahydropteroic acid synthetase inhibitors, highlighting the essential role of the sulfonamide group in drug design and its impact on pharmaceutical properties (Kalgutkar, Jones, & Sawant, 2010).

Development of Metal Complexes

Research into sulfonamide-derived ligands and their metal complexes has led to the synthesis of compounds with potential antibacterial and antifungal properties. These studies not only contribute to the field of organometallic chemistry but also open avenues for new antimicrobial agents (Chohan & Shad, 2011).

Environmental and Biological Sensing

Sulfonamide derivatives have been utilized in the development of fluorescent probes for the selective detection of toxic compounds, demonstrating their application in environmental and biological sciences. Such probes aid in the sensitive and selective identification of toxic substances, contributing to safety and environmental protection (Wang, Han, Jia, Zhou, & Deng, 2012).

Antibacterial Degradation Pathways

Understanding the microbial degradation of sulfonamide antibiotics is crucial for addressing environmental persistence and antibiotic resistance propagation. Studies have revealed unique microbial strategies, such as ipso-hydroxylation followed by fragmentation, to eliminate these compounds from the environment, highlighting the ecological significance of sulfonamides (Ricken et al., 2013).

Synthesis of Novel Inhibitors

Sulfonamide derivatives have been synthesized as potent inhibitors for enzymes like carbonic anhydrase, which are implicated in various diseases. This research underscores the therapeutic potential of sulfonamides in developing new treatments for conditions such as glaucoma and epilepsy (Lolak, Akocak, Bua, Koca, & Supuran, 2018).

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-N,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-9-3-5-10(6-4-9)15(13,14)12(2)8-7-11/h3-6H,7-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWUMJPNQXCPIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid](/img/structure/B2584015.png)

![N-(3-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2584017.png)

![methyl 2-[[(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2584023.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2584025.png)

![N-(2,4-dimethoxyphenyl)-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2584036.png)